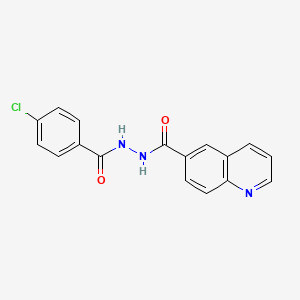

N'-(4-chlorobenzoyl)-6-quinolinecarbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of quinoline derivatives, including N'-(4-chlorobenzoyl)-6-quinolinecarbohydrazide, often involves multi-step reactions starting from quinoline-carbohydrazide precursors. Eswaran, Adhikari, and Shetty (2009) describe a process where derivatives of quinoline-carbohydrazide undergo reactions with substituted isothiocyanates, leading to quinoline-thiosemicarbazides, which are then cyclized to their chloro derivatives in good yield. The synthesis emphasizes the versatility of quinoline derivatives in generating compounds with varied biological activities through nucleophilic substitution reactions facilitated by microwave-induced techniques, significantly reducing reaction time and improving yield [Eswaran, Adhikari, & Shetty, 2009].

Molecular Structure Analysis

The molecular structure of quinoline derivatives, including N'-(4-chlorobenzoyl)-6-quinolinecarbohydrazide, is often characterized by spectroscopic methods and, in some cases, X-ray crystallography. The study by Aleksanyan and Hambardzumyan (2019) on substituted quinoline-6-carbohydrazides, for example, illustrates how these compounds can undergo intramolecular cyclization to yield quinolyl-substituted triazole and thiadiazole, demonstrating the flexibility of the quinoline scaffold in forming complex molecular structures with potential biological activities [Aleksanyan & Hambardzumyan, 2019].

Chemical Reactions and Properties

Quinoline derivatives, such as N'-(4-chlorobenzoyl)-6-quinolinecarbohydrazide, participate in various chemical reactions, leading to a diverse range of biological activities. The synthesis and reactions of quinoline thiosemicarbazide derivatives reported by Keshk et al. (2008) highlight the chemical versatility of quinoline compounds. These derivatives undergo cyclization, desulfurization, and treatment with different reagents, yielding compounds with potential biological activities. This demonstrates the reactivity of the quinoline moiety and its ability to form structurally diverse compounds [Keshk, El-Desoky, Hammouda, Abdel-Rahman, & Hegazi, 2008].

Scientific Research Applications

Antimicrobial Potential

N'-(4-chlorobenzoyl)-6-quinolinecarbohydrazide derivatives demonstrate significant antimicrobial properties. These derivatives, including compounds with quinoline-thiosemicarbazide, quinoline-thiosemicarbazide, and quinoline-4-carbohydrazide motifs, have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. Studies suggest that these compounds exhibit promising antimicrobial activity against various bacterial and fungal strains, comparable to standard drugs, making them potential candidates for drug development in combating drug-resistant infections (Bello et al., 2017), (Eswaran, Adhikari & Shetty, 2009), (Vaghasiya et al., 2014).

Potential in Anticancer Therapies

Quinoline derivatives, including those similar to N'-(4-chlorobenzoyl)-6-quinolinecarbohydrazide, have shown potential as anticancer agents. Research on various quinoline derivatives has revealed their ability to induce apoptosis and cell cycle arrest in cancer cells, offering promising avenues for the development of new therapeutic agents for treating cancer (Bingul et al., 2016), (Abbas et al., 2015).

Biological Activity and Chemical Analysis

Research on N'-(4-chlorobenzoyl)-6-quinolinecarbohydrazide derivatives has extended to their chemical analysis and understanding of biological activity. Studies involving NMR spectroscopy and X-ray crystallography have been conducted to characterize the structural and stereochemical behavior of these compounds. These studies provide deep insights into the physical and chemical properties of the compounds, aiding in the exploration of their biological activities and potential therapeutic applications (Munir et al., 2021).

Mechanism of Action

Target of Action

N’-(4-chlorobenzoyl)-6-quinolinecarbohydrazide is a selective inhibitor of the enzyme aldo-keto reductase 1C3 (AKR1C3) . AKR1C3 is a member of the aldo-keto reductase superfamily and plays a crucial role in the metabolism of steroids, prostaglandins, and xenobiotics . It is involved in the activation and detoxification of polycyclic aromatic hydrocarbons (PAHs), which are environmental pollutants associated with multiple cancers .

Mode of Action

The compound interacts with AKR1C3 by binding to its active site, thereby inhibiting its enzymatic activity . This inhibition prevents the reduction of carbonyl groups in various substrates, including steroids and prostaglandins

Biochemical Pathways

The inhibition of AKR1C3 affects several biochemical pathways. AKR1C3 is known to catalyze the reduction of progesterone to the inactive form 20α-dihydroprogesterone and the conversion of androstenedione to testosterone . Therefore, the inhibition of AKR1C3 can potentially disrupt steroid hormone balance. Furthermore, AKR1C3 also plays a role in the synthesis of prostaglandins, which are involved in various physiological processes such as inflammation and pain perception .

Pharmacokinetics

Its distribution within the body and its metabolism and excretion would depend on various factors including its chemical structure, the presence of functional groups, and the individual’s metabolic enzymes .

Result of Action

The inhibition of AKR1C3 by N’-(4-chlorobenzoyl)-6-quinolinecarbohydrazide can lead to changes at the molecular and cellular levels. For instance, it can potentially disrupt the balance of steroid hormones and prostaglandins, which can have various downstream effects depending on the tissue and cell type . In the context of cancer, the inhibition of AKR1C3 could potentially suppress tumor growth and proliferation, given the role of this enzyme in steroid hormone and prostaglandin metabolism .

Action Environment

The action, efficacy, and stability of N’-(4-chlorobenzoyl)-6-quinolinecarbohydrazide can be influenced by various environmental factors. For instance, the presence of other substances that can interact with AKR1C3 might affect the compound’s efficacy. Additionally, factors such as pH and temperature can influence the stability of the compound . .

properties

IUPAC Name |

N'-(4-chlorobenzoyl)quinoline-6-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN3O2/c18-14-6-3-11(4-7-14)16(22)20-21-17(23)13-5-8-15-12(10-13)2-1-9-19-15/h1-10H,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUVSISXMWHDFMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C(=O)NNC(=O)C3=CC=C(C=C3)Cl)N=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(4-chlorobenzoyl)-6-quinolinecarbohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate](/img/structure/B2487790.png)

![3-(benzylsulfanyl)-1-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2487791.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2487796.png)

![5-[bis(3,4-difluorobenzyl)amino]-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2487802.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2487806.png)